Structural Differentiation from the Des-Methyl Pyrimidine Analog (CAS 812687-65-3)
The target compound (MF: C13H19N3O, MW: 233.31) differs from 8-Methyl-3-(2-pyrimidinyloxy)-8-azabicyclo[3.2.1]octane (CAS 812687-65-3; MF: C12H17N3O, MW: 219.28) by the presence of a 4-methyl substituent on the pyrimidine ring . This methyl group increases molecular weight by 14 Da and adds steric bulk at the 4-position of the heterocycle. In tropane-based monoamine reuptake inhibitor series, the presence and position of heterocycle substituents are known to modulate DAT/NET/SERT selectivity ratios , though direct comparative data for these two specific compounds are not publicly available.
| Evidence Dimension | Structural differentiation (molecular formula, molecular weight, substitution pattern) |
|---|---|
| Target Compound Data | MF: C13H19N3O; MW: 233.31 g/mol; substituent: 4-methylpyrimidin-2-yloxy |
| Comparator Or Baseline | 8-Methyl-3-(2-pyrimidinyloxy)-8-azabicyclo[3.2.1]octane (CAS 812687-65-3); MF: C12H17N3O; MW: 219.28; substituent: pyrimidin-2-yloxy (no 4-methyl) |
| Quantified Difference | ΔMW = +14 Da; addition of one methyl group at pyrimidine C4 position |
| Conditions | Structural comparison based on chemical identity; no shared biological assay context available |
Why This Matters
The presence of the 4-methyl group may alter steric interactions with transporter binding pockets, CYP-mediated oxidation at the pyrimidine ring, and overall lipophilicity, making simple substitution scientifically unjustified without confirmatory assay data.
- [1] WO2007063071A1 – 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. NeuroSearch A/S, 2007. Describes SAR of tropane-ether series. View Source
